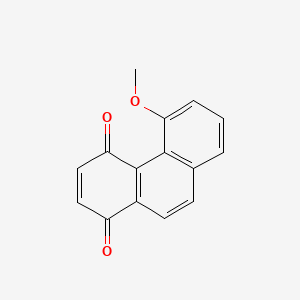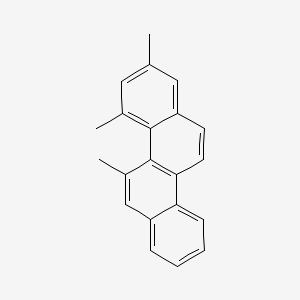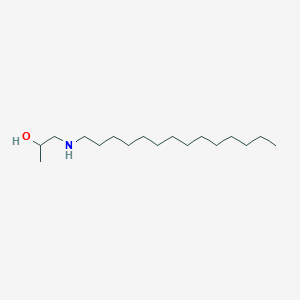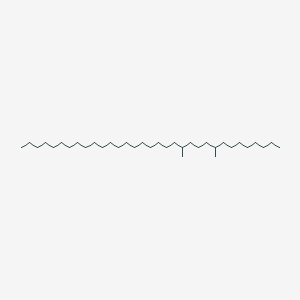![molecular formula C10H17NO4 B14451955 Diethyl [(ethylamino)methylidene]propanedioate CAS No. 78596-44-8](/img/structure/B14451955.png)
Diethyl [(ethylamino)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(ethylamino)methylidene]propanedioate, also known as diethyl 2-[(ethylamino)methylidene]malonate, is an organic compound with the molecular formula C10H17NO4. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(ethylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(ethylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to generate the enolate ion.
Alkyl Halides: Used in alkylation reactions to introduce various alkyl groups.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted malonates, carboxylic acids, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Diethyl [(ethylamino)methylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of diethyl [(ethylamino)methylidene]propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the stabilization of the enolate ion by the adjacent carbonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A closely related compound with similar reactivity but without the ethylamino group.
Dimethyl malonate: Another derivative of malonic acid with similar properties but different ester groups.
Uniqueness
Diethyl [(ethylamino)methylidene]propanedioate is unique due to the presence of the ethylamino group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable compound for the development of new chemical entities and materials .
Propriétés
Numéro CAS |
78596-44-8 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
diethyl 2-(ethylaminomethylidene)propanedioate |
InChI |
InChI=1S/C10H17NO4/c1-4-11-7-8(9(12)14-5-2)10(13)15-6-3/h7,11H,4-6H2,1-3H3 |
Clé InChI |
LTZFQVCKGCWSKN-UHFFFAOYSA-N |
SMILES canonique |
CCNC=C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)

![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)




![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
